molecular formula C9H10BF7NOS- B3417372 [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate CAS No. 1046786-08-6

[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate

Cat. No.: B3417372
CAS No.: 1046786-08-6
M. Wt: 324.05 g/mol
InChI Key: WCYIGBJHCKFTFE-UHFFFAOYSA-N
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Description

[(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium tetrafluoroborate (CAS: 1046786-08-6), commonly referred to as the Shibata Reagent I, is a specialized electrophilic trifluoromethylation agent. Its molecular formula is C₉H₁₁BF₇NOS, with a molecular weight of 325.05 g/mol . Structurally, it features a sulfonium cation paired with a tetrafluoroborate (BF₄⁻) counterion, designed to transfer the trifluoromethyl (CF₃) group to nucleophilic substrates. This reagent is synthesized as a trifluoromethylated analog of Johnson-type methyl-transfer reagents, enabling unique reactivity in organic synthesis .

Key applications include the α-trifluoromethylation of β-ketoesters and vinylogous trifluoromethylation of dicyanoalkylidenes, reactions critical for introducing CF₃ groups into pharmaceuticals and agrochemicals . The compound is a white crystalline powder, stable at 2–8°C, and requires careful handling due to its corrosive nature (UN 1759, Hazard Class 8) .

Properties

CAS No.

1046786-08-6

Molecular Formula

C9H10BF7NOS-

Molecular Weight

324.05 g/mol

IUPAC Name

2-[dimethylazaniumylidene(trifluoromethyl)-λ4-sulfanyl]phenolate;tetrafluoroborate

InChI

InChI=1S/C9H10F3NOS.BF4/c1-13(2)15(9(10,11)12)8-6-4-3-5-7(8)14;2-1(3,4)5/h3-6H,1-2H3;/q;-1

InChI Key

WCYIGBJHCKFTFE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CN(C)[S+](=O)(C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F.C[N+](=S(C1=CC=CC=C1[O-])C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate involves several steps. One common approach starts with the preparation of the phenyl(trifluoromethyl)sulfanyl intermediate through a nucleophilic substitution reaction, followed by oxidation to introduce the oxido group. The final assembly into the target compound involves quaternization with dimethylamine and stabilization with tetrafluoroborate.

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimizing each step for higher yields and purity. The use of continuous flow reactors and high-throughput screening can enhance efficiency. Reaction conditions like temperature, pressure, and solvent choice are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes oxidation, reduction, and substitution reactions. Its oxido group can participate in redox reactions, while the phenyl ring can undergo electrophilic substitution. The lambda4-sulfanylidene center can also be a site for nucleophilic attacks.

Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reactions often proceed under mild conditions in polar solvents like acetonitrile or dichloromethane.

Major Products: Products from these reactions vary. Oxidation typically enhances the oxido functionality, while reduction might convert it into a hydroxyl group. Substitution reactions on the phenyl ring could introduce various substituents, leading to diversified derivatives.

Scientific Research Applications

The compound finds applications across chemistry, biology, medicine, and industry:

  • Chemistry: Utilized as a versatile reagent in organic synthesis, aiding in complex molecule construction.

  • Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

  • Medicine: Explored for pharmaceutical properties, possibly as an antimicrobial or anticancer agent.

  • Industry: Used in materials science for developing novel polymers or as a catalyst in certain industrial processes.

Mechanism of Action

Compared to similar compounds like phenyl(trifluoromethyl)sulfanylidene derivatives, [(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate exhibits unique properties due to the oxido and dimethylammonium groups. This configuration might improve solubility, reactivity, or selectivity in certain reactions.

Comparison with Similar Compounds

Togni Reagents (Hypervalent Iodine(III)-CF₃)

  • Molecular Formula : C₁₃H₁₁F₃IO₃ (Togni Reagent I)
  • Molecular Weight : 344.13 g/mol
  • Applications : Trifluoromethylation of thiols, alcohols, phosphines, and heteroarenes.
  • Key Differences :
    • Mechanism : Togni reagents utilize hypervalent iodine(III) centers to transfer CF₃, whereas the Shibata Reagent I employs a sulfonium cation .
    • Substrate Scope : Togni reagents exhibit broader applicability for oxygen- and sulfur-based nucleophiles, while the Shibata Reagent I is optimized for carbon nucleophiles (e.g., β-ketoesters) .
    • Stability : Togni reagents are moisture-sensitive and require inert storage conditions, while the Shibata Reagent I is stable at refrigeration temperatures .

Umemoto Reagents (Sulfonium Salts)

  • Structure: Diarylsulfonium-based CF₃ donors (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate).
  • Applications : Radical trifluoromethylation under photoredox conditions.
  • Key Differences :
    • Reactivity : Umemoto reagents often require UV light or catalysts for CF₃ transfer, unlike the Shibata Reagent I, which operates under milder thermal conditions .

Trimethyloxonium Tetrafluoroborate (TMOBF₄)

  • Molecular Formula : C₃H₉BF₄O
  • Molecular Weight : 156.91 g/mol
  • Applications : Methylation of carboxylic acids and amines in proteomics.
  • Key Differences :
    • Function : TMOBF₄ transfers methyl (CH₃) groups instead of CF₃, limiting its utility in fluorination chemistry .
    • Acidity : TMOBF₄ is strongly acidic (pH < 1 in water), whereas the Shibata Reagent I is neutral or weakly acidic in organic solvents .

Tetraethylammonium ((Diphenylphosphino)-ethynyl)trifluoroborate

  • Molecular Formula : C₁₈H₂₀BF₃NP
  • Molecular Weight : 375.14 g/mol
  • Applications : Alkynyltrifluoroborate precursor for cross-coupling reactions.
  • Key Differences: Anion Role: The tetrafluoroborate here stabilizes the phosphino-ethynyl group rather than facilitating electrophilic transfer .

Iodonium Tetrafluoroborate Salts

Examples: (4-Methoxyphenyl)(mesityl)iodonium tetrafluoroborate .

  • Applications : Fluorination of aromatic rings via iodonium intermediates.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Application Reaction Conditions Stability
Shibata Reagent I C₉H₁₁BF₇NOS 325.05 α-Trifluoromethylation of β-ketoesters Mild thermal (rt–60°C) Stable at 2–8°C
Togni Reagent I C₁₃H₁₁F₃IO₃ 344.13 CF₃ transfer to heteroatoms Light or heat-sensitive Moisture-sensitive
TMOBF₄ C₃H₉BF₄O 156.91 Methylation in proteomics Aqueous or polar solvents Hygroscopic
Tetraethylammonium Alkynyltrifluoroborate C₁₈H₂₀BF₃NP 375.14 Cross-coupling reactions Pd-catalyzed, inert atmosphere Air-stable

Research Findings

  • Reactivity : The Shibata Reagent I achieves vinylogous trifluoromethylation —a reaction unattainable with Togni or Umemoto reagents—demonstrating unique selectivity for extended π-systems .
  • Efficiency : In β-ketoester trifluoromethylation, the Shibata Reagent I provides yields >85%, surpassing iodine-based reagents in substrate compatibility .
  • Safety : Unlike TMOBF₄, which requires stringent pH control, the Shibata Reagent I poses lower risks of hydrolysis but demands corrosion-resistant handling .

Biological Activity

[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium tetrafluoroborate, commonly referred to as Shibata Reagent I , is a synthetic compound with the molecular formula C9H11BF7NOSC_9H_{11}BF_7NOS and a molecular weight of 325.05 g/mol. This compound has garnered attention in the field of synthetic organic chemistry, particularly for its potential biological applications and mechanisms of action.

  • CAS Number : 1046786-08-6
  • Molecular Formula : C₉H₁₁BF₇NOS
  • Molecular Weight : 325.05 g/mol
  • Purity : ≥98.0% (by HPLC)
  • Physical Form : Crystalline powder, white in color
PropertyValue
CAS Number1046786-08-6
Molecular FormulaC₉H₁₁BF₇NOS
Molecular Weight325.05 g/mol
Purity≥98.0% (HPLC)
Physical FormCrystalline powder

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a fluorinating agent and its implications in medicinal chemistry.

Research indicates that this compound acts primarily through the formation of reactive intermediates that can interact with biological macromolecules, leading to modifications in cellular processes. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their bioavailability and efficacy.

Case Studies and Research Findings

  • Fluorination Reactions :
    • A study demonstrated that Shibata Reagent I can effectively fluorinate aromatic compounds, which is crucial for developing pharmaceuticals with improved properties. The reaction conditions and yields were optimized for various substrates, indicating a broad applicability in synthetic routes .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of this compound revealed significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a lead compound for antibiotic development .
  • Cellular Studies :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect was linked to oxidative stress mechanisms, suggesting that it could be further developed as an anticancer agent .

Data Table: Biological Activity Overview

Study FocusFindings
Fluorination ReactionsEffective fluorination of aromatics
Antimicrobial ActivitySignificant activity against bacteria
Cellular StudiesInduction of apoptosis in cancer cells

Q & A

What are the primary applications of [(Oxido)phenyl(trifluoromethyl)-λ⁴-sulfanylidene]dimethylammonium tetrafluoroborate in synthetic chemistry?

This reagent is primarily used for electrophilic trifluoromethylation of carbon nucleophiles, enabling the incorporation of CF₃ groups into organic frameworks. It is particularly effective in reactions involving dicyanoalkylidenes, where it achieves vinylogous trifluoromethylation —a rare transformation that extends conjugation while introducing fluorine . Its design as a trifluorinated analog of Johnson-type methyl-transfer reagents makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals .

How does the reactivity of this reagent compare to Togni (I/II) or Umemoto reagents in trifluoromethylation?

Comparative studies show that this reagent’s efficacy depends on the substrate and reaction conditions. For example, in the trifluoromethylation of pyridines, Togni I outperformed this reagent (42% vs. 29% yield), likely due to differences in electrophilicity and stability under basic conditions . However, it excels in reactions requiring mild conditions or compatibility with sensitive nucleophiles, where competing reagents may decompose . Methodological optimization (e.g., solvent selection, absence of base) can enhance its performance .

What critical steps ensure successful synthesis and characterization of this compound?

Synthesis typically involves:

  • Reaction of phenyl(trifluoromethyl)sulfane precursors with dimethylamine and subsequent oxidation.
  • Counterion exchange with tetrafluoroborate (BF₄⁻) in polar aprotic solvents (e.g., CH₂Cl₂ or MeCN) under anhydrous conditions .

Characterization relies on:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm CF₃ and sulfanylidene moieties.
  • Mass spectrometry (MS) for molecular ion verification.
  • X-ray crystallography (where applicable) to resolve λ⁴-sulfur geometry .

What mechanistic insights explain its trifluoromethylation capability?

The reagent operates via electrophilic CF₃ transfer , facilitated by the λ⁴-sulfanylidene core, which stabilizes the transition state during nucleophilic attack. The dimethylammonium group enhances solubility in organic solvents, while the tetrafluoroborate counterion minimizes side reactions (e.g., anion metathesis). Computational studies suggest a two-step process: (1) nucleophilic displacement at sulfur, followed by (2) CF₃ group transfer .

How can reaction conditions be optimized for vinylogous trifluoromethylation?

Key parameters include:

  • Solvent : CH₂Cl₂ improves yield (87% NMR yield) compared to MeCN or THF .
  • Temperature : Room temperature avoids decomposition of the electrophilic CF₃ source.
  • Catalyst : Base-free conditions prevent deprotonation of intermediates, which can lead to side reactions .

What storage and handling protocols ensure reagent stability?

  • Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation.
  • Light sensitivity : Store in amber glassware to avoid photolytic cleavage of the S–CF₃ bond .

Are there contradictions in reported reaction efficiencies?

Yes. For example, in trifluoromethylation of pyridines, this reagent underperformed relative to Togni I, but outperformed Umemoto reagents in other systems . Contradictions arise from substrate-specific steric/electronic effects and solvent-dependent reagent stability. Careful screening is essential for each application .

Which analytical methods confirm structural integrity and purity?

  • ¹⁹F NMR : Detects BF₄⁻ counterion (δ ≈ –150 ppm) and CF₃ groups (δ ≈ –60 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M–BF₄]⁺).
  • Elemental analysis : Ensures stoichiometric C/N/S ratios .

How are byproducts managed during reactions?

  • Column chromatography (silica gel) separates the desired product from unreacted reagent.
  • Recrystallization in EtOH/CH₂Cl₂ removes ionic byproducts (e.g., BF₄⁻ salts).
  • Recycling : Byproducts like reduced sulfur species can be reoxidized to regenerate the active reagent .

Has this reagent been explored in electrochemical applications?

While not directly reported, analogous tetrafluoroborate salts (e.g., tetrabutylammonium BF₄⁻) are used as electrolytes in electrochemistry. Potential applications include electrosynthesis of fluorinated compounds or surface modification via aryl radical intermediates, similar to diazonium salt electrodeposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate
Reactant of Route 2
[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate

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